(2S,4S)-4-(2-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-4-(2-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structural features, including a bromophenoxy group and a tert-butoxycarbonyl-protected pyrrolidinecarboxylic acid moiety. The stereochemistry of the compound, indicated by the (2S,4S) configuration, plays a crucial role in its reactivity and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-(2-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via a nucleophilic substitution reaction, where a bromophenol reacts with a suitable leaving group on the pyrrolidine ring.
Protection of the Carboxylic Acid: The carboxylic acid group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-(2-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides to modify the bromophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄).
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used.
Scientific Research Applications
(2S,4S)-4-(2-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as a ligand in receptor binding studies and as a probe for investigating biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S,4S)-4-(2-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The bromophenoxy group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-4-(2-Chlorophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
- (2S,4S)-4-(2-Fluorophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
- (2S,4S)-4-(2-Methylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Uniqueness
The uniqueness of (2S,4S)-4-(2-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid lies in the presence of the bromine atom, which can participate in unique halogen bonding interactions. This property can enhance the compound’s binding affinity and specificity for certain biological targets compared to its analogs with different halogen substituents.
Properties
IUPAC Name |
(2S,4S)-4-(2-bromophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO5/c1-16(2,3)23-15(21)18-9-10(8-12(18)14(19)20)22-13-7-5-4-6-11(13)17/h4-7,10,12H,8-9H2,1-3H3,(H,19,20)/t10-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVBIRKDQLEGAX-JQWIXIFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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